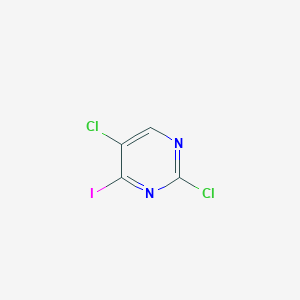
sodium (1-amino-1H-1,2,3,4-tetrazol-5-yl)sulfanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium (1-amino-1H-1,2,3,4-tetrazol-5-yl)sulfanide is a chemical compound with the molecular formula CH3N5SNa It is known for its unique structure, which includes a tetrazole ring and a sulfanide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium (1-amino-1H-1,2,3,4-tetrazol-5-yl)sulfanide typically involves the reaction of primary alcohols or aldehydes with molecular iodine in the presence of ammonia to obtain a nitrile intermediate. This intermediate then undergoes a [3+2] cycloaddition with dicyandiamide and sodium azide .
Industrial Production Methods:
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it may form disulfide bonds or other oxidized derivatives.
Reduction: This compound can be reduced to form various reduced sulfur-containing species.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfanide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides, thiols, or amines can be used under mild to moderate conditions.
Major Products:
Oxidation: Disulfides and other oxidized sulfur compounds.
Reduction: Reduced sulfur species.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
Sodium (1-amino-1H-1,2,3,4-tetrazol-5-yl)sulfanide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other tetrazole derivatives and as a reagent in various organic reactions.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials, including high-energy materials and polymers.
Mechanism of Action
The mechanism of action of sodium (1-amino-1H-1,2,3,4-tetrazol-5-yl)sulfanide involves its interaction with molecular targets through its tetrazole and sulfanide groups. These interactions can lead to various biochemical effects, including enzyme inhibition or activation, disruption of cellular processes, and modulation of signaling pathways .
Comparison with Similar Compounds
1H-Tetrazole: A simpler tetrazole compound without the sulfanide group.
5-(Benzylsulfanyl)-1H-tetrazole: A tetrazole derivative with a benzylsulfanyl group.
1,2-Bis(3-nitro-1-(1H-tetrazol-5-yl)-1H-1,2,4-triazol-5-yl)diazene: A high-nitrogen compound with similar structural features
Uniqueness: Sodium (1-amino-1H-1,2,3,4-tetrazol-5-yl)sulfanide is unique due to the presence of both the tetrazole ring and the sulfanide group, which confer distinct chemical and biological properties
Properties
CAS No. |
84994-47-8 |
|---|---|
Molecular Formula |
CH2N5NaS |
Molecular Weight |
139.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



